Ravuconazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ravuconazole-d4 is a deuterium-labeled version of Ravuconazole . Ravuconazole is a potent triazole antifungal . The chemical name for Ravuconazole-d4 is 4- (2- ((2R,3R)-3- (2,4-difluorophenyl)-3-hydroxy-4- (1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d4 .
Synthesis Analysis
A stability-indicating method by high-performance liquid chromatography–diode array detection was developed and fully validated to assay ravuconazole in the presence of its degradation products . The chemical structures were proposed according to the data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .Molecular Structure Analysis
The molecular formula of Ravuconazole-d4 is C22H13D4F2N5OS . The molecular weight is 441.49 . The structure of Ravuconazole-d4 is similar to that of Ravuconazole, with the difference being the presence of deuterium .Chemical Reactions Analysis
A forced degradation study was conducted on the pure drug under oxidative conditions in the presence of H2O2 and metallic ions and under acid, alkaline, and neutral hydrolysis . Ravuconazole was degraded mainly under alkaline hydrolysis, forming two main degradation products .Physical And Chemical Properties Analysis
Ravuconazole has a melting point of 148-151°C . It is slightly soluble in DMSO and Methanol . The molecular formula of Ravuconazole is C22H17F2N5OS, and the molecular weight is 437.47 .Wissenschaftliche Forschungsanwendungen
Tissue Penetration and Distribution
Ravuconazole is noted for its broad-spectrum antifungal activity against pathogens such as Candida, Aspergillus, Cryptococcus, and dermatophytic fungi. A study on its penetration into rat tissues revealed high concentrations in lung and uterus tissues, suggesting its potential for treating deep-seated fungal infections (Mikamo et al., 2002).
Efficacy in Invasive Aspergillosis
Ravuconazole's efficacy was compared with that of the echinocandin LY-303366 in a rabbit model of invasive aspergillosis. Ravuconazole showed superior activity in clearing Aspergillus fumigatus from tissues and eliminating mortality in immunosuppressed animals, highlighting its potential for treating this infection (Roberts et al., 2000).
Activity in Disseminated Aspergillosis Model
In a guinea pig model of invasive aspergillosis, ravuconazole demonstrated significant activity, reducing mortality and tissue burden of Aspergillus, which indicates its usefulness for human disease treatment (Kirkpatrick et al., 2002).
Use in Chagas' Disease
Research on dogs experimentally infected with Trypanosoma cruzi showed that ravuconazole effectively suppressed parasitemia and reduced parasite load, although it did not induce a parasitological cure. This suggests its potential application in Chagas' disease therapy, given its potent suppressive activity (Diniz et al., 2010).
Intraabdominal Abscess Model
A study on the efficacy of ravuconazole in a rat model of intraabdominal abscess caused by Candida albicans showed significant inhibition of abscess formation and reduction in viable cell counts in abscesses, suggesting its potential for treating fungal peritonitis (Mikamo et al., 2001).
Systemic Murine Histoplasmosis
In murine models of disseminated histoplasmosis, ravuconazole showed efficacy in prolonging survival and reducing fungal burden, indicating its potential for further study in the treatment of histoplasmosis (Clemons et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-TWYZKROBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ravuconazole-d4 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.